molecular formula C12H12O2 B1599136 1-Methoxy-2-naphthalenemethanol CAS No. 76635-76-2

1-Methoxy-2-naphthalenemethanol

Cat. No.: B1599136
CAS No.: 76635-76-2
M. Wt: 188.22 g/mol
InChI Key: UZGZPQGJNHDHKO-UHFFFAOYSA-N
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Description

1-Methoxy-2-naphthalenemethanol, also known as 2-hydroxymethyl-1-methoxynaphthalene, is an organic compound with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol. This compound is characterized by a naphthalene ring substituted with a methoxy group (-OCH₃) at the first position and a hydroxymethyl group (-CH₂OH) at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-naphthalenemethanol can be synthesized through various synthetic routes, including:

  • Oxidation of 1-methoxynaphthalene: This involves the selective oxidation of 1-methoxynaphthalene using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or potassium permanganate (KMnO₄) under controlled conditions.

  • Reduction of 1-naphthoic acid methyl ester: This method involves the reduction of 1-naphthoic acid methyl ester using reducing agents like lithium aluminum hydride (LiAlH₄) followed by hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity levels.

Chemical Reactions Analysis

1-Methoxy-2-naphthalenemethanol undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-methoxy-2-naphthoic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

  • Reduction: Reduction reactions can convert the compound to 1-methoxynaphthalene using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)

  • Reduction: Lithium aluminum hydride (LiAlH₄)

  • Substitution: Various nucleophiles and suitable solvents

Major Products Formed:

  • Oxidation: 1-Methoxy-2-naphthoic acid

  • Reduction: 1-Methoxynaphthalene

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

1-Methoxy-2-naphthalenemethanol has several scientific research applications across different fields:

  • Chemistry: It serves as a precursor for the synthesis of various naphthalene derivatives used in organic synthesis.

  • Biology: The compound is used in biological studies to investigate the effects of naphthalene derivatives on biological systems.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-Methoxy-2-naphthalenemethanol is similar to other naphthalene derivatives such as 1-methoxynaphthalene and 1-naphthoic acid methyl ester. its unique combination of a methoxy group and a hydroxymethyl group distinguishes it from these compounds. The presence of these functional groups imparts specific chemical and physical properties that make it suitable for various applications.

Comparison with Similar Compounds

  • 1-Methoxynaphthalene

  • 1-Naphthoic acid methyl ester

  • 2-Hydroxymethylnaphthalene

Properties

IUPAC Name

(1-methoxynaphthalen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGZPQGJNHDHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404250
Record name 1-Methoxy-2-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76635-76-2
Record name 2-Hydroxymethyl-1-methoxynaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76635-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-2-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methoxy-2-naphthalenemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The product of Step A (4.5 g, 20.83 mmol) was dissolved in anhydrous tetrahydrofuran (100 mL) and cooled to 0° C. To this solution was added a 1 M solution of lithium aluminum hydride in tetrahydrofuran (31 mL). The mixture was stirred at this temperature for 30 min, allowed to warm up to room temperature, and stirred for an additional 30 min. Ethyl acetate (200 mL) was then added carefully to the reaction mixture to destroy the excess of lithium aluminum hydride. The mixture was then diluted with a 1 M solution of aqueous hydrogen chloride (100 mL), the organic layer was separated, dried (MgSO4), and concentrated to give an oil (4.1 g) which solidified: 1H NMR (CDCl3) δ 3.97 (s, 3H, CH3), 4.89 (s, 2H, CH2), 7.51 (m, 3H, Ar—H), 7.60 (m, 1H, Ar—H), 7.82 (m, 1H, Ar—H), 8.07 (m, 1H, Ar—H); MS (GC/MS) 188.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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